molecular formula C19H19ClF2N6O B2479376 N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179379-69-1

N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2479376
CAS No.: 1179379-69-1
M. Wt: 420.85
InChI Key: YJADLWLTXMPAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride: is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of fluorophenyl groups and a morpholine ring attached to a triazine core. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using 3-fluoroaniline and 4-fluoroaniline.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a substitution reaction with morpholine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or alkylating agents.

Major Products

    Oxidation Products: Oxides of the triazine core.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted triazine derivatives.

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
  • N2-(3-bromophenyl)-N4-(4-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Uniqueness

N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O.ClH/c20-13-4-6-15(7-5-13)22-17-24-18(23-16-3-1-2-14(21)12-16)26-19(25-17)27-8-10-28-11-9-27;/h1-7,12H,8-11H2,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJADLWLTXMPAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.